molecular formula C13H14N2O2 B12123891 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide

2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide

Cat. No.: B12123891
M. Wt: 230.26 g/mol
InChI Key: NSQBJDBKAYSFTP-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide (CAS: 901273-34-5) is an acetamide derivative featuring a furan-2-ylmethylamino substituent and an N-phenyl group. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol . The compound is synthesized via acylation of N-benzyl-1-(furan-2-yl)methanamine under green conditions, achieving high yields (>90%) at room temperature within 10 minutes . Characterization includes FTIR, Raman spectroscopy, and GC/MS, with key spectroscopic data such as FTIR peaks at 1671 cm⁻¹ (C=O stretch) and 1147 cm⁻¹ (C-N stretch) . The compound’s conformational flexibility has been studied using NMR and DFT calculations, revealing rotational barriers around the N–CH₂ bond due to steric and electronic effects .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-N-phenylacetamide

InChI

InChI=1S/C13H14N2O2/c16-13(15-11-5-2-1-3-6-11)10-14-9-12-7-4-8-17-12/h1-8,14H,9-10H2,(H,15,16)

InChI Key

NSQBJDBKAYSFTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide typically involves the reaction of furan-2-ylmethylamine with phenylacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide are found in the field of medicinal chemistry. Its unique structure suggests potential biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of phenylacetamides can be effective against various bacterial strains. For instance, the structural similarity to known antimicrobial agents suggests that 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide could also possess similar activity.

Antitubercular Potential

A study focusing on phenylacetamide derivatives demonstrated promising antitubercular activity. The compounds were evaluated for their effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. This indicates that modifications to the phenylacetamide structure can yield potent antitubercular agents, suggesting that 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide may warrant similar investigation for its potential in treating tuberculosis .

Case Study 1: Antimicrobial Screening

In a comparative study, derivatives of phenylacetamides were screened for antimicrobial activity against several pathogens. The results indicated that modifications to the amino and acetamide groups significantly influenced the antimicrobial efficacy. The presence of the furan moiety in 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide could enhance its interaction with microbial targets, suggesting a pathway for further development.

Case Study 2: Synthesis and Biological Evaluation

A series of compounds structurally related to 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide were synthesized and evaluated for their biological activities. The synthesis involved standard organic reactions, highlighting the versatility of the furan and phenylacetamide functionalities in creating novel compounds with desired biological profiles. Preliminary results indicated moderate to high activity against specific cancer cell lines, warranting further exploration into its anticancer potential .

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of N-Phenylacetamides

The following table summarizes key structural and functional differences between 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide Furan-2-ylmethylamino group 230.26 High-yield green synthesis (>90%), conformational flexibility
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitrophenyl group 270.27 Reactivity in benzylation reactions under phase-transfer catalysis; lower yields compared to N-phenyl analogs
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Pyrimidine-thioether moiety 315.40 Potent SIRT2 inhibition (anticancer activity via α-tubulin acetylation)
2-(1H-Indol-3-yl)-N-phenylacetamide Indole ring substitution 250.29 Antihyperglycemic and antioxidant properties
2-{[(4-Fluorophenyl)methyl]amino}-N-phenylacetamide 4-Fluorobenzylamino group 258.29 Enhanced lipophilicity due to fluorine substitution
2-[(2E)-2-(2-Furylmethylene)hydrazino]-2-oxo-N-phenylacetamide Hydrazine-linked furylmethylene group 285.28 Potential conformational rigidity due to hydrazine moiety

Physicochemical Properties

  • Solubility and Stability: The hydrochloride salt of the target compound (C₁₃H₁₅ClN₂O₂, MW: 266.72) likely has improved aqueous solubility compared to the parent molecule. Fluorinated analogs (e.g., 2-{[(4-fluorophenyl)methyl]amino}-N-phenylacetamide) exhibit increased metabolic stability due to fluorine’s electronegativity .
  • Spectroscopic Signatures : The target compound’s FTIR and NMR data align with acetamide derivatives but differ from indole- or pyrimidine-containing analogs, which show distinct aromatic C=C and C=N stretches .

Biological Activity

2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide is a compound that combines a furan ring with a phenylacetamide structure, suggesting potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide is C13H13N3OC_{13}H_{13}N_{3}O, with a molecular weight of approximately 218.26 g/mol. The presence of the furan ring indicates potential reactivity, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide suggests several areas of interest:

  • Antimicrobial Activity : Initial studies indicate that compounds with similar structures exhibit antimicrobial properties, particularly against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial in drug design for diseases such as tuberculosis and cancer.
  • Neuroprotective Effects : Analogous compounds have shown promise in enhancing synaptic transmission and providing neuroprotective effects, potentially beneficial in cognitive disorders.

Antimicrobial Studies

A study investigating the antimicrobial properties of derivatives found that compounds similar to 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that the compound could be a candidate for further pharmacological development .

Enzyme Inhibition

Research has indicated that derivatives of furan-containing compounds can inhibit monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. For instance, F2MPA, a related compound, exhibited selective inhibition of MAO-B, enhancing synaptic transmission without causing hyperexcitability . This points to the potential of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide in neurological applications.

Molecular Docking Studies

In silico studies using molecular docking techniques have evaluated the binding affinity of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide to various target proteins. These studies suggest that the compound may have significant interactions with proteins related to tuberculosis treatment .

Synthesis Methods

The synthesis of 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized by condensing furan derivatives with phenylacetyl chloride in the presence of a base.
  • Biocatalysis : Utilizing enzymes such as lipases has shown promise in selectively modifying amine groups in furan derivatives, leading to high yields under mild conditions .

Case Studies

Several case studies highlight the efficacy of furan-based compounds:

  • Case Study on Antituberculosis Activity : A study demonstrated that furan derivatives showed improved binding affinities compared to traditional antituberculosis drugs like Isoniazid. This opens new avenues for drug development targeting resistant strains .
  • Neuroprotective Effects : In animal models, compounds similar to 2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide were shown to enhance memory and learning capabilities without adverse effects on seizure thresholds .

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